molecular formula C20H13ClN6O2S B2791810 6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1113104-92-9

6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2791810
CAS No.: 1113104-92-9
M. Wt: 436.87
InChI Key: OUFLEFVXSVYMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:

  • A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 3-position.
  • A methylthio linker bridging the oxadiazole and pyrazolo-pyrimidinone moieties.
  • A phenyl group at the 5-position of the pyrimidinone ring.

The 4-chlorophenyl substituent may enhance lipophilicity and binding interactions, while the thioether linkage could influence metabolic stability.

Properties

CAS No.

1113104-92-9

Molecular Formula

C20H13ClN6O2S

Molecular Weight

436.87

IUPAC Name

6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H13ClN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25)

InChI Key

OUFLEFVXSVYMBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available data on its synthesis, structural characteristics, and biological activities, particularly in the context of antimicrobial and antitumor properties.

Chemical Structure

The molecular formula of the compound is C18H16ClN5O2SC_{18}H_{16}ClN_5O_2S, with a molecular weight of approximately 393.87 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidin core substituted with a 4-chlorophenyl group and an oxadiazole moiety, contributing to its diverse biological activities.

Structural Features:

FeatureDescription
Molecular FormulaC18H16ClN5O2SC_{18}H_{16}ClN_5O_2S
Molecular Weight393.87 g/mol
Key Functional GroupsPyrazole, Oxadiazole, Thioether

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the oxadiazole and thioether groups could enhance the antimicrobial properties of pyrazolo derivatives against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structure suggests potential antitumor activity due to the presence of the pyrazolo and pyrimidine rings, which are known for their ability to interfere with nucleic acid synthesis. Preliminary data indicate that related compounds exhibit cytotoxic effects in vitro against cancer cell lines, including breast and lung cancer models . The mechanism of action may involve inhibition of DNA synthesis or interference with cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of pyrazolo derivatives against Mycobacterium tuberculosis. The results indicated that certain substitutions on the pyrazolo ring significantly enhanced activity against drug-resistant strains .
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds structurally related to our target compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests a promising avenue for further development as anticancer agents .

Synthesis Methods

The synthesis of the compound typically involves multi-step reactions including condensation reactions between appropriate precursors. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to conventional methods .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Several studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance, the oxadiazole ring is known to enhance the efficacy of antimicrobial agents against various pathogens, including bacteria and fungi .
  • Anticancer Activity :
    • Research has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Specific studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, providing a basis for further exploration in treating inflammatory diseases .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a lead structure in drug development:

  • Design of Novel Antimicrobials : The incorporation of the oxadiazole moiety into antimicrobial agents can lead to enhanced potency and reduced resistance profiles.
  • Cancer Therapeutics : Modifications to the pyrazolo[3,4-d]pyrimidine scaffold may yield compounds with improved selectivity and reduced toxicity for cancer treatment.

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their biological activities against different cancer cell lines. The results indicated that modifications at specific positions significantly affected their anticancer potency .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis was conducted on similar compounds to determine the influence of substituents on biological activity. This analysis revealed that the presence of electron-withdrawing groups like chlorine enhances the efficacy against certain bacterial strains .

Comparison with Similar Compounds

Example 54: 2-(1-(4-Amino-3-(4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Core Structure: Pyrazolo[3,4-d]pyrimidine with a 4-amino group.
  • Substituents: A 1,3,4-thiadiazole ring at the 3-position, linked to a methylamino group. Fluoro-substituted phenyl and chromenone moieties.
  • Properties : Molecular weight 531.3 g/mol, melting point 252–255°C .
  • Comparison: The thiadiazole and fluorinated groups may improve solubility compared to the target compound’s chlorophenyl and oxadiazole groups. The chromenone extension in Example 54 adds complexity absent in the target compound.

Example 76: 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Core Structure: Pyrazolo[3,4-d]pyrimidine with a 4-amino group.
  • Substituents: A morpholinomethylthiophene group at the 3-position. Fluoro-substituted phenyl and chromenone moieties.
  • The thiophene linker differs from the target’s methylthio group, which may alter pharmacokinetics .

Analogues with 1,2,4-Oxadiazole Moieties

6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione ()

  • Core Structure : Dihydropyrimidine-2-thione.
  • Substituents :
    • 1,2,4-Oxadiazole with 4-methylphenyl at the 3-position.
    • Methyl groups on the phenyl and pyrimidine rings.
  • Comparison: The dihydropyrimidine core differs from the target’s pyrazolo-pyrimidinone, reducing aromaticity. The thione group may confer distinct reactivity. The methyl substituents likely lower electronegativity compared to the target’s chloro group .

Heterocyclic Systems with Varied Architectures

3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()

  • Core Structure : Fused pyrrolo-thiazolo-pyrimidine and triazolo-thiadiazine systems.
  • Substituents : Methoxyphenyl and phenyl groups.
  • Comparison : This compound’s polycyclic framework contrasts with the target’s simpler bicyclic core. The methoxy group may enhance solubility but reduce steric bulk compared to the chloro substituent .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4(5H)-one 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl methylthio, phenyl ~490 (estimated) Not reported Chlorophenyl enhances lipophilicity
Example 54 () Pyrazolo[3,4-d]pyrimidine 4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl, fluorophenyl, chromenone 531.3 252–255 Thiadiazole, fluorinated groups
Example 76 () Pyrazolo[3,4-d]pyrimidine 5-(Morpholinomethyl)thiophen-2-yl, fluorophenyl, chromenone ~550 (estimated) Not reported Morpholine improves solubility
Compound Dihydropyrimidine-2-thione 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl, m-tolyl ~380 (estimated) Not reported Thione group, reduced aromaticity
Compound Pyrrolo-thiazolo-pyrimidine Methoxyphenyl, triazolo-thiadiazine ~600 (estimated) Not reported Polycyclic, high complexity

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels methods used for Examples 54 and 76 (e.g., Suzuki coupling or nucleophilic substitution) .
  • Substituent Effects : Chloro and methyl groups on phenyl rings modulate electronic properties and binding affinity, while oxadiazole/thiadiazole moieties influence metabolic stability .
  • Biological Implications : Fluorinated and morpholine-containing analogues (Examples 54, 76) may exhibit improved solubility and target engagement compared to the target compound, albeit with trade-offs in synthetic complexity .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Core scaffold construction : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Oxadiazole incorporation : The 1,2,4-oxadiazole moiety is introduced via a [3+2] cycloaddition between nitrile derivatives and hydroxylamine, requiring precise temperature control (60–80°C) and catalytic bases like K₂CO₃ .
  • Thioether linkage : A nucleophilic substitution reaction between a mercapto intermediate and a chloromethyl-oxadiazole derivative, optimized using polar aprotic solvents (e.g., DMF) and inert atmospheres to minimize oxidation .
    Optimization : Reaction yields are improved by adjusting stoichiometry (1.2–1.5 equivalents of thiolating agents) and employing chromatographic purification (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR validates the presence of key groups (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl, pyrimidinone carbonyl at δ 160–165 ppm) .
  • HPLC : Purity is assessed using reverse-phase C18 columns (e.g., 95–99% purity with acetonitrile/water gradients) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Replicate assays : Validate activity across multiple cell lines (e.g., ovarian cancer vs. leukemia models) to assess selectivity .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
  • Mechanistic studies : Use kinase profiling or ALDH1A inhibition assays to clarify target engagement discrepancies .

Advanced: What strategies are effective for optimizing synthetic yield while minimizing by-products?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions (e.g., 70°C in DMF with K₂CO₃ increases yield by 15%) .
  • In-line monitoring : Use HPLC or TLC to track reaction progress and terminate reactions at peak product concentration .
  • By-product mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or gradient recrystallization for purification .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing oxadiazole with triazole or varying the phenyl group’s para-substituents) .
  • Biological testing : Screen analogs against target enzymes (e.g., ALDH1A1/ALDH1A3 isoforms) to correlate structural changes with IC₅₀ shifts .
  • Computational modeling : Dock analogs into crystal structures (e.g., PDB: 3K1) to predict binding interactions and guide synthesis .

Advanced: What computational methods are recommended for predicting this compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5), metabolic stability (CYP450 interactions), and bioavailability .
  • Molecular dynamics (MD) : Simulate binding to targets (e.g., ALDH1A) over 100-ns trajectories to assess binding free energy (ΔG) and residence time .
  • QSAR modeling : Train models on bioactivity data from analogs to predict toxicity (e.g., LD₅₀) and optimize lead candidates .

Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce reaction times (e.g., 2-hour residence time vs. 12-hour batch) .
  • Green chemistry : Replace hazardous solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.